N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide
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Overview
Description
N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolo-pyridazine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide typically involves multiple steps:
Formation of the Triazolo-Pyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of a catalyst.
N-Benzylation: This step involves the reaction of the triazolo-pyridazine intermediate with benzyl chloride in the presence of a base like sodium hydride.
N-Methylation: The final step involves the reaction of the intermediate with methyl iodide to introduce the N-methyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazolo-pyridazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride for deprotonation followed by alkyl halides for substitution.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydro derivatives.
Substitution Products: Various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.
Material Science: It can be used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.
Anticancer Research: It can be used in the development of anticancer drugs targeting specific cellular pathways.
Industry:
Pharmaceuticals: The compound can be used in the synthesis of various pharmaceutical agents.
Agrochemicals: It can be used in the development of new agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazolo-pyridazine core can bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
- 1,2,4-Triazolo[1,5-a]pyridines
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines
Uniqueness: N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both benzyl and methyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide |
InChI |
InChI=1S/C18H21N5O2/c1-22(13-14-7-4-3-5-8-14)18(24)10-6-9-15-19-20-16-11-12-17(25-2)21-23(15)16/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3 |
InChI Key |
QNPSOYPTSYIJNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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